molecular formula C9H9FO3 B13321271 2-Fluoro-2-(4-methoxyphenyl)acetic acid

2-Fluoro-2-(4-methoxyphenyl)acetic acid

Cat. No.: B13321271
M. Wt: 184.16 g/mol
InChI Key: OXNARXKXAYMBFZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetic acid where the hydrogen atom on the alpha carbon is replaced by a 4-methoxyphenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by hydrolysis and esterification steps . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenylethanol.

Scientific Research Applications

2-Fluoro-2-(4-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-methoxyphenylacetic acid: Similar structure with the fluorine atom in a different position.

    2-Fluoro-4-methoxyphenylacetic acid: Another positional isomer with different chemical properties.

Uniqueness

2-Fluoro-2-(4-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)

InChI Key

OXNARXKXAYMBFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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